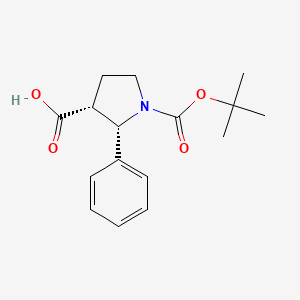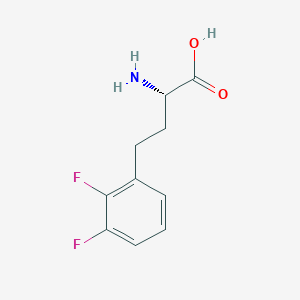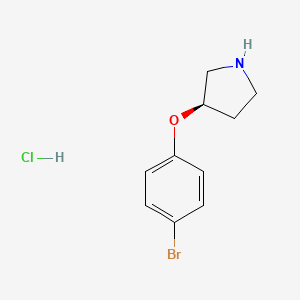
(R)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 4-bromo-phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as a 4-bromo-phenol, the pyrrolidine ring is constructed through a series of reactions including nucleophilic substitution and cyclization.
Introduction of the Phenoxy Group: The 4-bromo-phenoxy group is introduced via an etherification reaction, where the phenol reacts with a suitable halide under basic conditions.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of ®-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride may be optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and reaction time.
Purification Techniques: Utilizing crystallization, distillation, or chromatography to achieve the desired purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom, leading to the formation of various derivatives.
Oxidation and Reduction: The phenoxy group can participate in oxidation-reduction reactions, altering the electronic properties of the compound.
Cyclization Reactions: The pyrrolidine ring can be involved in cyclization reactions, forming more complex ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
Substituted Derivatives: Products with various substituents replacing the bromine atom.
Oxidized or Reduced Compounds: Products with altered oxidation states of the phenoxy group.
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structural features.
Biology and Medicine:
Pharmacological Research: Investigated for its potential biological activity, including as a ligand for receptors or enzymes.
Drug Development: Explored as a scaffold for the development of new therapeutic agents.
Industry:
Material Science:
Agrochemicals: Investigated for use in the synthesis of new agrochemical compounds.
Mechanism of Action
The mechanism of action of ®-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxy group can influence the compound’s binding affinity and specificity, while the pyrrolidine ring can affect its overall conformation and stability.
Comparison with Similar Compounds
(S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride: The enantiomer of the compound, which may have different biological activities.
3-(4-Chloro-phenoxy)-pyrrolidine hydrochloride: A similar compound with a chlorine atom instead of bromine, potentially exhibiting different reactivity and applications.
3-(4-Methoxy-phenoxy)-pyrrolidine hydrochloride: Featuring a methoxy group, this compound may have distinct electronic properties and uses.
Uniqueness: ®-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence the compound’s biological activity. Its enantiomeric purity also plays a crucial role in its interactions and effectiveness in various applications.
Properties
IUPAC Name |
(3R)-3-(4-bromophenoxy)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H/t10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPGQQCPSVBQPP-HNCPQSOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OC2=CC=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
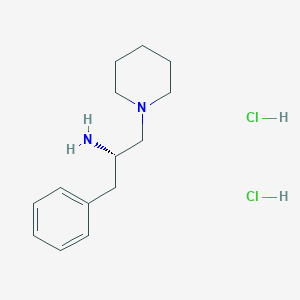
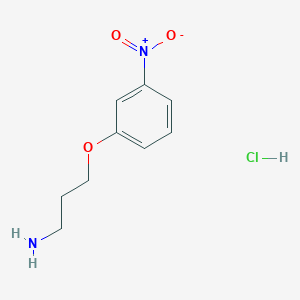
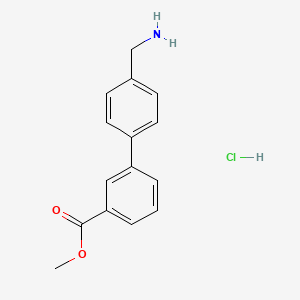
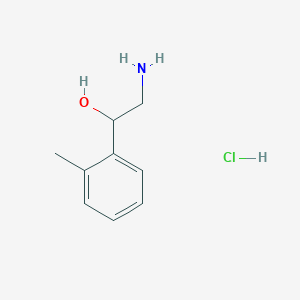

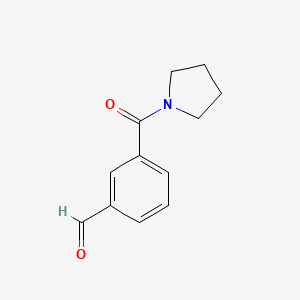
![3-Phenylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B8097177.png)
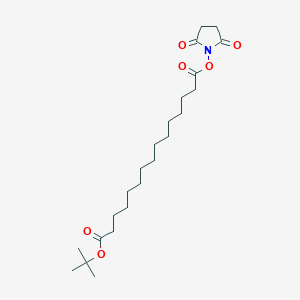
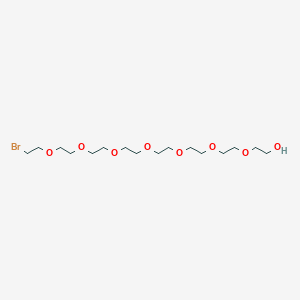
![4-Bromo-3-methoxycarbonyl-pyrazolo[1,5-a]pyridine-6-boronic acid pinacol ester](/img/structure/B8097209.png)
